Oxydisulfoton

Catalog No.
S538419
CAS No.
2497-07-6
M.F
C8H19O3PS3
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxydisulfoton

CAS Number

2497-07-6

Product Name

Oxydisulfoton

IUPAC Name

diethoxy-(2-ethylsulfinylethylsulfanyl)-sulfanylidene-λ5-phosphane

Molecular Formula

C8H19O3PS3

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C8H19O3PS3/c1-4-10-12(13,11-5-2)14-7-8-15(9)6-3/h4-8H2,1-3H3

InChI Key

UPUGLJYNCXXUQV-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)SCCS(=O)CC

solubility

Soluble in DMSO

Synonyms

Oxydisulfoton; Ethylthiometon sulfoxide; Disyston S; S 309; BRN 1712528; Caswell No. 340A;

Canonical SMILES

CCOP(=S)(OCC)SCCS(=O)CC

The exact mass of the compound Oxydisulfoton is 290.0234 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. It belongs to the ontological category of organic thiophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oxydisulfoton (CAS 2497-07-6), commonly known as disulfoton sulfoxide, is a primary oxidative metabolite of the organophosphate insecticide disulfoton. In industrial and scientific procurement, it is primarily sourced as a high-purity analytical reference standard for pesticide residue monitoring, food safety testing, and environmental toxicology. Because global regulatory frameworks—such as the European Union Maximum Residue Limits (MRLs)—legally define total disulfoton exposure as the sum of the parent compound, its sulfoxide, and its sulfone, analytical laboratories must procure the exact oxydisulfoton standard to ensure compliance [1]. The compound is characterized by its high aqueous solubility and potent acetylcholinesterase inhibition, making it a critical target in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography workflows.

Substituting oxydisulfoton with its parent compound (disulfoton) or its subsequent oxidation product (disulfoton sulfone) is analytically and toxicologically invalid. In multiresidue chromatographic workflows, these related compounds exhibit distinct retention times and unique mass-to-charge (m/z) transitions, meaning a parent standard cannot calibrate for the sulfoxide metabolite [1]. Furthermore, the physical properties diverge drastically; oxydisulfoton is orders of magnitude more water-soluble than the parent compound, fundamentally altering its extraction efficiency and partitioning behavior in standard QuEChERS protocols [2]. Toxicologically, the sulfoxide and sulfone metabolites exhibit higher acute toxicity than the parent, mandating specific quantification to accurately assess environmental and food safety risks.

MRM Transition Specificity

Accurate quantification in LC-MS/MS requires specific Multiple Reaction Monitoring (MRM) transitions. Oxydisulfoton utilizes a precursor m/z of 291.0, yielding primary product ions at 185.0 and 96.8. In contrast, the parent compound disulfoton requires a precursor m/z of 275.0 (product ions 89.0 / 61.0), and disulfoton sulfone requires a precursor m/z of 307.0 (product ions 125.1 / 96.9) [1].

Evidence DimensionMRM Precursor m/z
Target Compound DataOxydisulfoton: 291.0 m/z
Comparator Or BaselineDisulfoton (Parent): 275.0 m/z; Disulfoton sulfone: 307.0 m/z
Quantified Difference16 Da shift per oxidation state
ConditionsLC-MS/MS ESI+ mode

Procurement of the exact sulfoxide standard is mandatory to establish correct MRM transitions, preventing false negatives in targeted regulatory residue screening.

Retention Time Differentiation

In standard reverse-phase LC-MS/MS pesticide multiresidue methods, the oxidation state significantly impacts column interaction. Oxydisulfoton elutes at 3.67 minutes, whereas the further oxidized disulfoton sulfone elutes later at 3.81 minutes under identical gradient conditions [1].

Evidence DimensionLC-MS/MS Retention Time
Target Compound DataOxydisulfoton: 3.67 min
Comparator Or BaselineDisulfoton sulfone: 3.81 min
Quantified Difference0.14 minute retention time shift
ConditionsReverse-phase LC-MS/MS standard gradient

The close but distinct retention times require the specific sulfoxide standard to validate chromatographic resolution and prevent peak integration errors.

Aqueous Solubility & Partitioning

The addition of the sulfoxide group drastically alters the compound's hydrophilicity. Oxydisulfoton exhibits a water solubility of approximately 4000 mg/L [1], whereas the parent disulfoton is highly hydrophobic with a water solubility of only 25 mg/L [2].

Evidence DimensionAqueous Solubility
Target Compound DataOxydisulfoton: ~4000 mg/L
Comparator Or BaselineDisulfoton (Parent): 25 mg/L
Quantified Difference160-fold increase in water solubility
ConditionsAqueous solution at room temperature

The drastically higher hydrophilicity of the sulfoxide dictates different partitioning behavior during QuEChERS extraction, requiring the authentic standard for accurate recovery validation.

Acute Toxicity Profile

Metabolic oxidation of disulfoton increases its acute toxicity. The oral LD50 in female rats for oxydisulfoton is 1.7 mg/kg, making it more toxic than the parent compound disulfoton (LD50 = 2.0 mg/kg), though slightly less toxic than the terminal sulfone metabolite (LD50 = 1.24 mg/kg) [1].

Evidence DimensionAcute Oral LD50 (Female Rat)
Target Compound DataOxydisulfoton: 1.7 mg/kg
Comparator Or BaselineDisulfoton (Parent): 2.0 mg/kg
Quantified Difference15% increase in acute toxicity vs. parent
ConditionsIn vivo oral administration (Female Rat)

The heightened toxicity of the oxidative metabolites justifies the regulatory mandate to procure and quantify them independently rather than relying solely on parent compound data.

MRL Compliance Testing

Because regulatory bodies define the Maximum Residue Limit (MRL) of disulfoton as the sum of the parent, sulfoxide, and sulfone, procuring the oxydisulfoton standard is legally necessary for LC-MS/MS and GC-MS/MS multiresidue quantification in agricultural products [1].

QuEChERS Method Validation

Given its 160-fold higher water solubility compared to the parent compound, oxydisulfoton is required for spiking matrices during QuEChERS method development to accurately calculate extraction recoveries and account for its specific hydrophilic partitioning behavior [1].

Environmental Water Monitoring

In environmental testing, oxydisulfoton is highly relevant for tracking the degradation of organophosphates in surface and groundwater, where the highly soluble sulfoxide metabolite is more mobile and frequently detected than the hydrophobic parent compound [2].

Toxicology and Pharmacokinetics

Oxydisulfoton serves as a critical reference material in toxicology labs measuring the in vivo metabolic conversion of disulfoton to its more potent acetylcholinesterase-inhibiting byproducts in biological samples such as blood and urine [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Oxydisulfoton is a liquid. Used as an agricultural insecticide. (EPA, 1998)

XLogP3

1.7

Exact Mass

290.0234

LogP

1.73 (LogP)
Log Kow= 1.73

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

2497-07-6

Wikipedia

Oxydisulfoton

General Manufacturing Information

Discontinued by Bayer AG.

Storage Conditions

Keep locked up. Keep away from food, drink and animal feeding stuffs.
1: Riggs RD, Hamblen ML, Rakes LD. Effects of Fertilizer and Pesticides on Soybean Growing in Heterodera glycines-infected Soil. J Nematol. 1989 Oct;21(4S):635-9. PubMed PMID: 19287663; PubMed Central PMCID: PMC2619000.

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